![molecular formula C20H19N3O3S B3011720 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 330190-47-1](/img/structure/B3011720.png)
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It also includes studying how the compound behaves under different conditions .Scientific Research Applications
Reductive Bromination Mechanism
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide: displays a unique reactivity pattern compared to most arenes. Specifically, it undergoes reductive bromination via an interesting mechanism. When treated with Br₂, two hydrogen atoms in the ortho positions of the benzene rings are substituted by bromine, resulting in a two-electron reduction of hydroxylamine to amine. This reactivity opens up possibilities for designing novel functional materials and understanding reaction pathways .
Cell Growth Inhibition Studies
Researchers have explored the impact of this compound on cell growth. GC-MS analyses have been performed, revealing potential inhibitory effects. Further investigations are needed to elucidate the underlying mechanisms and identify specific cellular targets .
Generation of 1,2-di(lithiomethyl)benzene
In synthetic chemistry, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide plays a crucial role in generating 1,2-di(lithiomethyl)benzene. It accepts electrons from Li metal, forming a radical anion that efficiently converts alkyl halides to alkyllithiums. This reactivity is valuable for constructing complex organic molecules .
Homoallylic Amine Derivatives
The compound finds application in the production of homoallylic amine derivatives. These derivatives have diverse uses, including in medicinal chemistry, materials science, and catalysis. Researchers have explored their synthesis using N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide as a key intermediate .
Hydroxylamine Derivative Synthesis
A novel synthetic route has been developed for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide via reduction of the corresponding aminoxyl with hydrazine hydrate. Interestingly, under treatment with strong acids, this hydroxylamine derivative converts into bis(4-tert-butylphenyl)amine and 10-[5-tert-butyl-2-(4-tert-butylphenylamino)phenyl]-3,7-di-tert-butylphenoxazine. These transformations offer potential applications in materials science and organic synthesis .
Electrophilic Substitution Reactions
The electron-rich thiazole moiety in the compound can participate in electrophilic substitution reactions. Researchers have explored its reactivity with various electrophiles, leading to the formation of diverse products. These reactions contribute to the compound’s versatility in synthetic chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such asCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa.
Mode of Action
This could potentially lead to changes in the levels of cortisol and cortisone in the body, impacting various physiological processes .
Biochemical Pathways
cortisol-cortisone shuttle . This could have downstream effects on processes such as inflammation, immune response, and metabolism .
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles, and their metabolism often involves hepatic enzymes . The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
This could have wide-ranging effects, given the roles of these hormones in various physiological processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-20(2,3)15-9-7-13(8-10-15)17-12-27-19(21-17)22-18(24)14-5-4-6-16(11-14)23(25)26/h4-12H,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBOLSXGRKDDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
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